molecular formula C12H6Cl4O2S<br>(C6H2Cl3)OSO(C6H4Cl)<br>C12H6Cl4O2S B1682753 Tetradifon CAS No. 116-29-0

Tetradifon

Cat. No.: B1682753
CAS No.: 116-29-0
M. Wt: 356 g/mol
InChI Key: MLGCXEBRWGEOQX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetradifon primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in the energy metabolism of cells, being responsible for the production of ATP, the main energy currency of the cell.

Mode of Action

This compound acts as an inhibitor of mitochondrial ATP synthase . By inhibiting this enzyme, this compound disrupts the energy metabolism of the cell, leading to a lack of ATP. This lack of energy eventually leads to the death of the cell.

Biochemical Pathways

It is known that this compound interferes with the normal biological processes of plants, inducing oxidative stress

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. One study suggests that this compound and its metabolites are rapidly excreted from the body .

Result of Action

The inhibition of mitochondrial ATP synthase by this compound leads to a disruption in energy metabolism, causing a lack of ATP. This energy deficiency can lead to the death of the cell .

Action Environment

This compound is persistent and only slightly mobile in soils . Its water solubility is low, and there is only restricted leaching from soil by rain . These properties suggest that environmental factors such as soil type and rainfall can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Tetradifon interacts with various enzymes, proteins, and other biomolecules. In a study on Daphnia magna, this compound was found to affect the organism’s energy budget, which is used for growth, reproduction, and metabolism . The caloric content was determined as a biomarker of this compound toxicity .

Cellular Effects

This compound influences cell function by affecting the energy budget of the cells. As the concentration of this compound increases, the energy content of Daphnia magna decreases . This suggests that this compound may have a similar effect on other types of cells and cellular processes.

Molecular Mechanism

It is known that this compound exerts its effects by interacting with biomolecules and affecting the energy budget of the organism .

Temporal Effects in Laboratory Settings

In a 5-day test, Daphnia magna were exposed to sublethal this compound concentrations. It was observed that the caloric content of the organisms decreased as the concentration of this compound increased . At 120 hours, the caloric content was depleted by more than 51% at pesticide concentrations of 0.18 mg/L and higher .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages. In the aforementioned study, the adverse effects of this compound on Daphnia magna were observed at concentrations as low as 0.18 mg/L .

Metabolic Pathways

It is known that this compound affects the energy budget of organisms, suggesting that it may interact with enzymes or cofactors involved in energy metabolism .

Transport and Distribution

Given its effects on the energy budget of organisms, it is likely that this compound interacts with transporters or binding proteins .

Subcellular Localization

Given its effects on the energy budget of organisms, it is likely that this compound is localized to compartments or organelles involved in energy metabolism .

Chemical Reactions Analysis

Tetradifon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also be reduced, although the specific conditions and products of this reaction are less commonly studied.

    Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atoms in its structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Tetradifon is unique among acaricides due to its specific mode of action and its effectiveness against a wide range of mite species. Similar compounds include:

This compound stands out due to its persistence and effectiveness, making it a valuable tool in integrated pest management programs.

Properties

IUPAC Name

1,2,4-trichloro-5-(4-chlorophenyl)sulfonylbenzene
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InChI

InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)12-6-10(15)9(14)5-11(12)16/h1-6H
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InChI Key

MLGCXEBRWGEOQX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
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Molecular Formula

Record name TETRADIFON
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DSSTOX Substance ID

DTXSID7021316
Record name Tetradifon
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Molecular Weight

356.0 g/mol
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Physical Description

White solid; [Hawley] Colorless solid; [ICSC] Technical product: Off-white to slightly yellow solid; [HSDB] White odorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS.
Record name Tetradifon
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Solubility

Solubility in acetone 67.3, methanol 3.46, ethyl acetate 67.3, hexane 1.52, dichloromethane 297, xylene 105 (all in g/L, 20 °C), Soluble in aromatic hydrocarbon solvents, dioxan, AT 18 °C: 0.4 G/100 G PETROLEUM ETHER; 7.1 G/100 G ETHYL ACETATE; 10.5 G/100 G METHYL ETHYL KETONE; AND 1.6 G/100 G CARBON TETRACHLORIDE., In water, 7.80X10-2 mg/L @ 20 °C, Sol in water ... at 20 °C, 0.08 mg/l., Solubility in water at 20 °C: none
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Density

1.151 @ 20 °C, Relative density (water = 1): 1.5
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Vapor Pressure

2.40X10-10 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:
Record name TETRADIFON
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Impurities

The 2 impurities 2,4,5-trichlorophenyl phenyl sulfone and dichlorophenyl phenyl sulfone were isolated from /technical grade/ tetradifon by GLC. They were identified by comparison for their mass spectra and retention times with those of synthesized samples. The impurities have identical mass no (m/e= 320) and very similar mass spectra and GLC retention times to those of 2,3,7,8-tetrachlorodibenzodioxin, a likely toxic impurity of tetradifon. This similarity can be a reason of substantial errors in the GLC determination or mass fragmentation of this toxic impurity.
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Color/Form

Crystals from benzene, White, crystalline powder

CAS No.

116-29-0
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Melting Point

146.5 - 147.5 °C, MELTING POINT: 144 °C /Technical product/, 148-149 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone:

  • Spectroscopic Data: While the provided articles don't delve into detailed spectroscopic data, they do mention the use of Gas Chromatography (GC) with Electron Capture Detection (ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) for detection and confirmation of Tetradifon residues. [, , ]

ANone: The provided research focuses on this compound's application as a pesticide, and there is no mention of its catalytic properties or potential applications in catalysis.

ANone: The provided research primarily involves laboratory and field studies. There is no mention of computational chemistry, modeling, simulations, or QSAR model development for this compound in these studies.

A: While the research doesn't directly investigate SAR through specific structural modifications of this compound, it highlights the structural differences between this compound and other acaricides like Dicofol, which may contribute to their different activity profiles and resistance development. [, , ] Further research focusing on modifying specific moieties within the this compound molecule would be needed to establish a comprehensive SAR.

ANone: While the research highlights the importance of responsible pesticide use, it does not specifically discuss SHE (Safety, Health, and Environment) regulations related to this compound. It's important to note that regulations vary by country and region.

A: The research primarily focuses on the efficacy of this compound in controlling mite infestations in various crops, including apple, citrus, cucumber, and date palm, using in vivo experiments. [, , , , , ] These studies typically involve treating plants with this compound and assessing its impact on mite populations and crop damage. Specific in vitro studies, such as those using cell cultures, are not mentioned.

A: While the specific mechanisms of this compound resistance are not fully elucidated in the research, it acknowledges the development of resistance in various mite populations. [, , , ] This resistance development often involves cross-resistance to other acaricides, particularly those with similar modes of action or belonging to the same chemical class. For example, a study on Tetranychus urticae found cross-resistance to this compound in populations resistant to Dicofol, indicating potential shared resistance mechanisms. [, ]

ANone: The provided research focuses on the efficacy and application of this compound as a pesticide and does not provide specific information regarding its toxicology and safety profile for humans or other non-target organisms.

ANone: The provided research focuses on this compound's application as a pesticide and does not contain information relevant to drug delivery, targeting, biomarkers, immunogenicity, drug interactions, biocompatibility, or biodegradability.

A: The research explores the efficacy of various alternative acaricides, including Dicofol, Hexythiazox, Fenpyroximate, and others, providing a basis for comparison and potential substitution strategies. [, , , , ] The choice of an appropriate alternative depends on factors like the target mite species, crop type, resistance patterns, and environmental considerations.

ANone: The provided articles highlight the use of various research tools and methodologies, including:

  • Bioassays: Evaluating the efficacy of this compound against different life stages of mites. [, , ]
  • Field trials: Assessing the effectiveness of this compound in controlling mite populations under practical field conditions. [, , , ]
  • Chemical analysis: Determining this compound residues in various matrices, including crops, water, and animal tissues, using techniques like GC-ECD and GC-MS. [, , , ]

A: The research provides a glimpse into the historical use of this compound as an acaricide, dating back to at least the 1960s. [, , ] It highlights the evolution of mite control strategies, the emergence of resistance, and the ongoing search for effective and sustainable alternatives.

ANone: The research presented highlights the interdisciplinary nature of studying this compound, encompassing:

  • Entomology: Understanding mite biology, behavior, and resistance mechanisms. [, , ]
  • Agricultural Science: Evaluating the efficacy and impact of this compound on various crops. [, , , ]
  • Chemistry: Analyzing this compound residues and investigating its environmental fate. [, , , ]
  • Toxicology: Assessing the potential risks of this compound to non-target organisms. [, ]

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